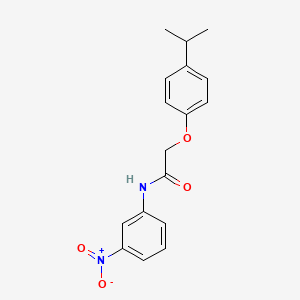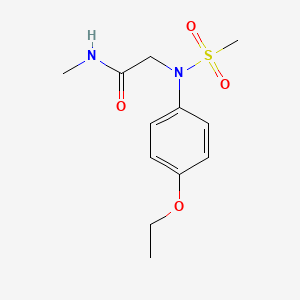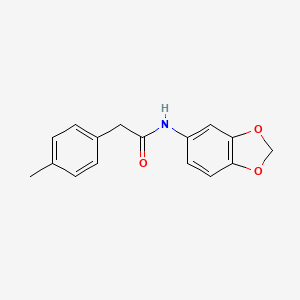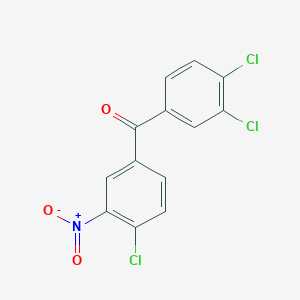![molecular formula C19H13FN4 B5872784 1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)
1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, commonly known as FP-MB-4CN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FP-MB-4CN belongs to the class of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Aplicaciones Científicas De Investigación
FP-MB-4CN has been found to exhibit promising anti-cancer properties in various preclinical studies. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, FP-MB-4CN has been found to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms for the inhibition of cancer cell growth. In addition to its anti-cancer properties, FP-MB-4CN has also been found to exhibit anti-inflammatory and anti-viral activities.
Mecanismo De Acción
The exact mechanism of action of FP-MB-4CN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, FP-MB-4CN has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, FP-MB-4CN can induce cell cycle arrest and apoptosis in cancer cells. Additionally, FP-MB-4CN has been found to inhibit the activity of certain transcription factors and signaling pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
FP-MB-4CN has been found to exhibit a wide range of biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and inhibit viral replication. Furthermore, FP-MB-4CN has been found to exhibit low toxicity in normal cells, indicating that it may have a favorable safety profile for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FP-MB-4CN for lab experiments is its high potency and selectivity for cancer cells. This allows for the use of lower concentrations of the compound, which can reduce the risk of toxicity in normal cells. Additionally, FP-MB-4CN has been found to exhibit good solubility in water, which can facilitate its use in in vitro and in vivo experiments. One of the limitations of FP-MB-4CN is its relatively low stability, which can limit its shelf-life and require careful handling and storage.
Direcciones Futuras
There are several potential future directions for the study of FP-MB-4CN. One area of research could be the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further preclinical studies could be conducted to explore the anti-cancer, anti-inflammatory, and anti-viral properties of FP-MB-4CN in more detail. Furthermore, the potential use of FP-MB-4CN in combination with other anti-cancer agents could be investigated to enhance its efficacy. Finally, the safety and efficacy of FP-MB-4CN in human clinical trials could be explored to determine its potential as a novel anti-cancer therapy.
Métodos De Síntesis
The synthesis of FP-MB-4CN involves a multi-step process that starts with the reaction of 3-fluoroaniline and 2-methylpyridine-3-carbaldehyde to form the intermediate 1-[(3-fluorophenyl)amino]-3-methylpyridin-2(1H)-one. This intermediate is then reacted with 4-cyanobenzoic acid in the presence of a catalyst to yield FP-MB-4CN. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased through recrystallization.
Propiedades
IUPAC Name |
1-(3-fluoroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4/c1-12-9-18(22-14-6-4-5-13(20)10-14)24-17-8-3-2-7-16(17)23-19(24)15(12)11-21/h2-10,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSNWVCMNGZLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)



![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)

